1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone
Overview
Description
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H6F3NO. It features a trifluoromethyl group and a methoxy group attached to a pyridine ring, making it a versatile building block in organic synthesis. This compound is known for its unique combination of functional groups, which contribute to its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the lithiation of a precursor compound followed by trapping with electrophiles .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of deep-eutectic solvents and whole-cell biocatalysts to enhance catalytic efficiency and reduce cytotoxicity .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oximes, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of novel pharmaceutical compounds, enhancing metabolic stability and bioavailability.
Agrochemicals: The compound is used in the development of agrochemicals due to its stability and reactivity.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)ethanone: This compound lacks the methoxy group, which affects its reactivity and stability.
1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone: Similar in structure but without the methoxy group, leading to different chemical properties.
The presence of both the trifluoromethyl and methoxy groups in this compound makes it unique, providing a balance of stability and reactivity that is advantageous in various applications.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFULBDACFZZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698345 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-51-0 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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